1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole
Description
1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole and its structural isomer 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole are benzotriazole derivatives characterized by an allyl (prop-2-en-1-yl) substituent attached to the nitrogen atoms of the benzotriazole core. The numbering (1H vs. 2H) indicates the position of the substituent on the triazole ring, leading to distinct electronic and steric properties.
Synthesis: The compounds can be synthesized via nucleophilic substitution or alkylation reactions involving benzotriazole and allyl halides. Similar methodologies are described for related benzotriazole derivatives in and , where alkylation under basic conditions yields functionalized heterocycles .
Properties
IUPAC Name |
1-prop-2-enylbenzotriazole;2-prop-2-enylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12;1-2-7-12-10-8-5-3-4-6-9(8)11-12/h2*2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEDAXAPGHGVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=N1.C=CCN1N=C2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole typically involves the alkylation of benzotriazole with prop-2-en-1-yl halides under basic conditions. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzotriazole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated benzotriazole derivatives.
Scientific Research Applications
Overview
1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, with two prop-2-en-1-yl groups, enhances its chemical reactivity and potential bioactivity.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for the development of more complex molecules. Its ability to participate in various chemical reactions such as oxidation and substitution makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
Research has indicated that benzotriazoles may exhibit antimicrobial and anticancer properties. The specific compound under discussion is being investigated for its potential biological activity due to its unique structure. Studies are ongoing to explore its mechanism of action and efficacy against different pathogens and cancer cell lines.
Medicine
Due to its distinctive chemical structure, this compound is being explored in drug development. Its potential as a therapeutic agent is under investigation, particularly in the context of targeting specific biological pathways or molecular targets.
Industry
The compound is utilized as a corrosion inhibitor and UV stabilizer in various industrial applications. Benzotriazoles are known for their effectiveness in protecting materials from degradation caused by exposure to ultraviolet light and corrosive environments.
Case Studies
Several studies have highlighted the applications of benzotriazoles:
- Corrosion Inhibition : Research demonstrated that benzotriazoles effectively inhibit corrosion on metal surfaces when applied in coatings. The presence of prop-2-en-1-yl groups enhances the binding affinity to metal substrates, improving protective performance.
- UV Stabilization : A study on polymer formulations showed that incorporating benzotriazoles significantly increased UV resistance. This application is crucial in industries where materials are exposed to sunlight for extended periods.
- Antimicrobial Activity : Investigations into the antimicrobial properties of benzotriazoles revealed promising results against various bacterial strains. The unique structure of the compound may contribute to its effectiveness as a bioactive agent.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-en-1-yl groups may enhance its binding affinity to certain targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Structural Features :
- 1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole : The allyl group is attached to the N1 position, influencing conjugation and reactivity.
- 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole : The substituent resides at the N2 position, altering the molecule’s dipole moment and steric profile.
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares key properties of the target compounds with structurally related benzotriazole derivatives:
Key Observations :
- Allyl-substituted benzotriazoles exhibit lower melting points compared to bulkier derivatives (e.g., tetrahydrofuran/pyran-substituted analogs in ) due to reduced crystallinity .
- The ¹H NMR signals for allyl protons (δ 5.1–5.4) are consistent across similar compounds, confirming successful alkylation .
Structural and Electronic Differences
- N1 vs. N2 Substitution : The N1-substituted isomer (1H) allows for greater conjugation with the benzene ring, whereas the N2-substituted isomer (2H) may exhibit enhanced steric hindrance, affecting reaction kinetics.
Biological Activity
1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole is a compound belonging to the benzotriazole class, known for its diverse applications in various fields including medicinal chemistry and materials science. This compound features two prop-2-en-1-yl groups attached to the benzotriazole core, which may influence its biological activity and chemical reactivity.
The molecular formula of this compound is C15H12N6, with a molecular weight of 276.3 g/mol. The structure consists of two benzotriazole units linked by prop-2-en-1-yl groups, which may enhance its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the prop-2-en-1-yl groups may enhance binding affinity to enzymes or receptors, potentially leading to modulation of specific biochemical pathways.
Biological Activity Overview
Research indicates that benzotriazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Benzotriazoles have been shown to possess antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis . Compounds similar to 1-(Prop-2-en-1-yl)-1H-benzotriazole have demonstrated effectiveness against these pathogens.
- Anticancer Potential : Studies have explored the anticancer properties of benzotriazole derivatives. For instance, compounds containing the benzotriazole moiety have been investigated for their ability to inhibit cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with benzotriazole derivatives:
- Antimicrobial Studies : A study evaluated the antibacterial activity of various benzotriazole derivatives against Xanthomonas campestris and Pseudomonas fluorescens. Results showed significant inhibition at micromolar concentrations, suggesting potential use as antimicrobial agents .
- Antiprotozoal Activity : Research on N-benzenesulfonylbenzotriazole derivatives revealed potent inhibitory effects against Trypanosoma cruzi, with a dose-dependent response observed in vitro . This indicates that similar structural motifs in 1-(Prop-2-en-1-yl)-1H-benzotriazole could yield comparable results.
- Mechanism-Based Inhibition : Benzotriazole derivatives have also been studied as mechanism-based inactivators for various proteins involved in disease pathways. For example, some compounds have shown inhibitory effects on SARS-CoV proteases .
Comparative Analysis
The unique structure of 1-(Prop-2-en-1-yl)-1H-benzotriazole 2-(prop-2-en-1-yl)-2H-benzotriazole can be compared with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1H-Benzotriazole | Lacks prop groups | Lower reactivity |
| 2H-Benzotriazole | Similar core | Different substitution pattern |
| 4,5-Dimethylbenzotriazole | Contains methyl groups | Antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
